

2-Phenylmalononitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Phenylmalononitrile

Cat. No.: B051526

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IUPAC Name: 2-phenylpropanedinitrile

This technical guide provides an in-depth overview of **2-phenylmalononitrile**, a versatile nitrile compound with applications in organic synthesis and as a scaffold for developing pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

2-Phenylmalononitrile is a white to off-white crystalline solid. It is characterized by a phenyl group attached to a malononitrile framework, which imparts specific electronic properties to the molecule. For optimal stability, it should be stored in a cool, dry place (2-8°C or 10-25°C) in a tightly sealed container, protected from moisture.^[1]

Property	Value	Reference(s)
CAS Number	3041-40-5	[2]
Molecular Formula	C ₉ H ₆ N ₂	[2]
Molecular Weight	142.16 g/mol	[2]
Physical Form	Solid	[2]
InChI Key	OFCTVAYV CDCQDA-UHFFFAOYSA-N	[2]
SMILES	N#CC(C1=CC=CC=C1)C#N	
Storage Temperature	2-8°C, sealed in dry conditions	[2]
Purity	Typically ≥98%	[2]

Safety Information: **2-Phenylmalononitrile** is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.[2]

Synthesis of 2-Phenylmalononitrile

The primary and most efficient method for synthesizing **2-phenylmalononitrile** is the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction is typically catalyzed by a weak base. Various protocols have been developed, including methods employing green chemistry principles.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a straightforward and efficient synthesis of **2-phenylmalononitrile** using a weak base catalyst in an aqueous medium.

Materials:

- Benzaldehyde (1 equivalent)

- Malononitrile (1.05-1.1 equivalents)
- Sodium Bicarbonate (NaHCO_3) (catalytic amount)
- Water (H_2O)
- Ethanol (for recrystallization, if necessary)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Ice bath

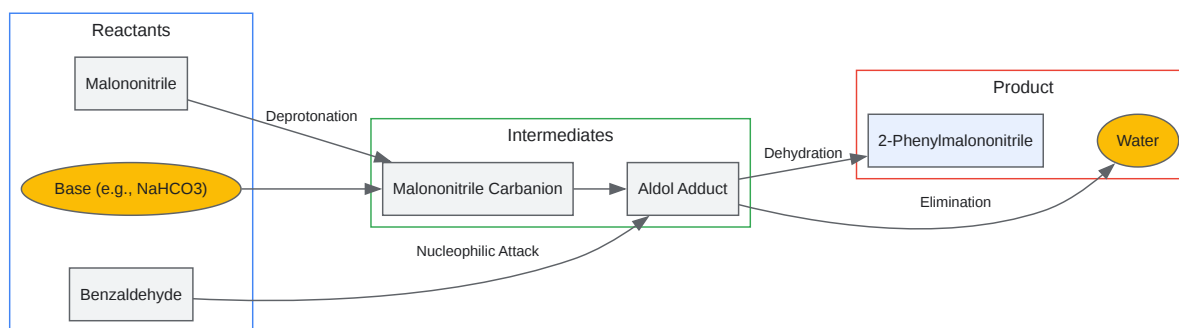
Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add water, malononitrile, and a catalytic amount of sodium bicarbonate.
- Stir the mixture at room temperature to ensure dissolution of the reagents.
- Add benzaldehyde to the stirred solution in one portion.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of **2-phenylmalononitrile** should form.
- After the reaction is complete (typically within 30 minutes to a few hours), cool the reaction mixture in an ice bath to maximize precipitation of the product.
- Isolate the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any residual reactants and catalyst.
- Dry the product. If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

- Melting Point Determination: To compare with the literature value.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile ($C\equiv N$) and aromatic ($C=C$) functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.



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Caption: Knoevenagel condensation workflow for **2-phenylmalononitrile** synthesis.

Biological Activity and Mechanism of Action

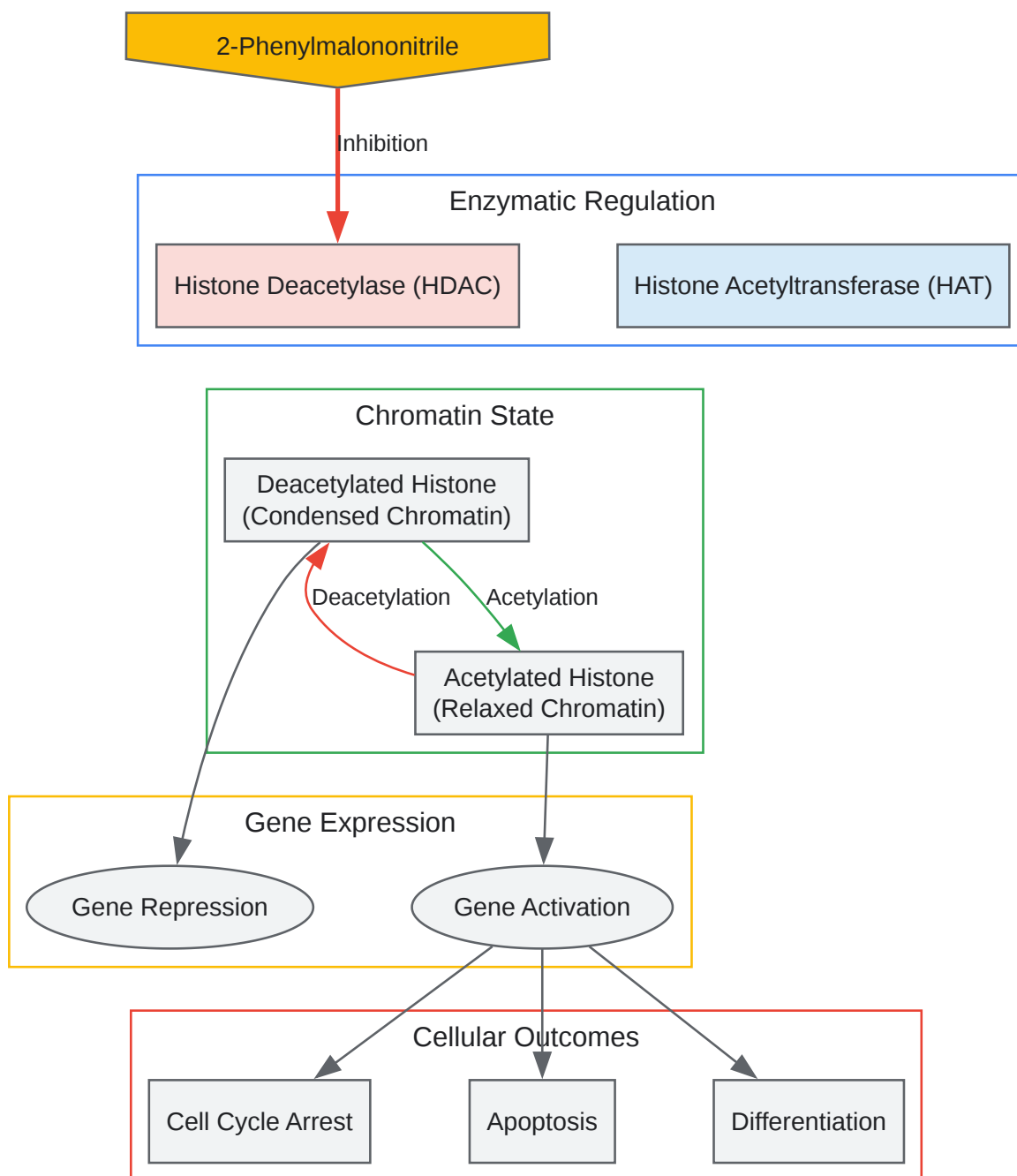
2-Phenylmalononitrile is recognized as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.

They remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.

By inhibiting HDACs, **2-phenylmalononitrile** is believed to cause an accumulation of acetylated histones. This leads to a more relaxed chromatin structure (euchromatin), allowing for the transcription of genes that may have been silenced. This can result in the induction of various cellular processes, including cell cycle arrest, differentiation, and apoptosis, which are key mechanisms in cancer therapy. The inhibitory action is thought to occur through the binding of the molecule to the zinc ion present in the active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor like **2-phenylmalononitrile**.



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Caption: General mechanism of action for HDAC inhibitors.

Quantitative Biological Data

While **2-phenylmalononitrile** is identified as an HDAC inhibitor, specific quantitative data, such as IC₅₀ values for its activity against various HDAC isoforms or its cytotoxic effects on different cancer cell lines, are not extensively available in the public domain. The development of pharmaceutical agents often involves the synthesis and evaluation of numerous derivatives to optimize potency and selectivity.

For context, the table below presents IC₅₀ values for some methoxy-substituted phenylacrylonitrile derivatives against the MCF-7 breast cancer cell line, as reported in a study by Yilmaz et al. (2023). It is crucial to note that this data is for related compounds and not for **2-phenylmalononitrile** itself.

Compound	Description	Cell Line	IC ₅₀ (μM) at 48h	Reference
Derivative 2a	2-(4-methoxybenzylidene)malononitrile	MCF-7	44	[3]
Derivative 2b	2-(2,4-dimethoxybenzylidene)malononitrile	MCF-7	34	[3]

This data illustrates the cytotoxic potential of the phenylacrylonitrile scaffold and underscores the importance of further quantitative studies on **2-phenylmalononitrile** to fully elucidate its therapeutic potential.

Applications in Research and Drug Development

2-Phenylmalononitrile serves as a valuable building block in medicinal chemistry and materials science.[1]

- **Pharmaceutical Intermediate:** Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[1]

- Organic Synthesis: The nitrile groups offer reactive sites for further chemical transformations, such as reduction or hydrolysis, enabling the creation of a diverse range of functionalized compounds.[1]
- Materials Science: The molecule can be utilized as a monomer in the development of polymers with specific electronic and optical properties.[1]

In summary, **2-phenylmalononitrile** is a compound of significant interest due to its straightforward synthesis, reactive nature, and its role as a precursor to and a potential example of a histone deacetylase inhibitor. Further research into its specific quantitative biological activities is warranted to fully explore its potential in drug discovery and development.

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